Cas no 13493-74-8 (4-Cinnolinamine, 6-nitro-)

4-Cinnolinamine, 6-nitro- structure
4-Cinnolinamine, 6-nitro- structure
Product name:4-Cinnolinamine, 6-nitro-
CAS No:13493-74-8
MF:C8H6N4O2
Molecular Weight:190.158840656281
CID:1243464
PubChem ID:85614011

4-Cinnolinamine, 6-nitro- 化学的及び物理的性質

名前と識別子

    • 4-Cinnolinamine, 6-nitro-
    • 13493-74-8
    • A925533
    • 6-Nitrocinnolin-4-amine
    • インチ: InChI=1S/C8H6N4O2/c9-7-4-10-11-8-2-1-5(12(13)14)3-6(7)8/h1-4H,(H2,9,11)
    • InChIKey: NBOVKMJBSNJORL-UHFFFAOYSA-N
    • SMILES: NC1=C2C=C([N+]([O-])=O)C=CC2=NN=C1

計算された属性

  • 精确分子量: 190.04907545g/mol
  • 同位素质量: 190.04907545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 97.6Ų

4-Cinnolinamine, 6-nitro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A545069-1g
6-Nitrocinnolin-4-amine
13493-74-8 97%
1g
$930.0 2025-02-21
Chemenu
CM494846-1g
6-Nitrocinnolin-4-amine
13493-74-8 97%
1g
$*** 2023-03-30
Alichem
A449041879-1g
6-Nitrocinnolin-4-amine
13493-74-8 97%
1g
930.24 USD 2021-06-11

4-Cinnolinamine, 6-nitro- 関連文献

4-Cinnolinamine, 6-nitro-に関する追加情報

4-Cinnolinamine, 6-Nitro-: A Comprehensive Overview

4-Cinnolinamine, 6-nitro-, also known by its CAS number 13493-74-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of cinnolinamines, which are derivatives of cinnoline—a heterocyclic aromatic compound with two nitrogen atoms in its structure. The presence of the nitro group at the 6-position introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The synthesis of 4-cinnolinamine, 6-nitro- typically involves multi-step reactions, often starting from cinnoline or its derivatives. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. For instance, researchers have employed catalytic asymmetric synthesis to achieve enantioselective formation of this compound, which is crucial for its application in chiral recognition and asymmetric catalysis.

4-Cinnolinamine, 6-nitro- has been extensively studied for its electronic properties. The nitro group at the 6-position significantly alters the molecule's conjugation pattern and electron distribution. This makes it a promising candidate for use in organic electronics, such as in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance.

In the realm of pharmacology, 4-cinnolinamine, 6-nitro- has shown potential as a lead compound for drug development. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in various disease models. For example, research published in 2023 highlighted its inhibitory effects on certain kinases involved in cancer progression. This suggests that further investigation into its therapeutic applications could yield novel treatments for oncological conditions.

The structural versatility of 4-cinnolinamine, 6-nitro- also makes it a valuable building block in supramolecular chemistry. Its ability to form hydrogen bonds and π-π interactions enables the construction of complex molecular architectures. Recent studies have utilized this property to design self-assembled monolayers (SAMs) with tailored functionalities for sensing applications. These SAMs exhibit high sensitivity towards analytes such as metal ions and organic molecules, making them suitable for environmental monitoring and medical diagnostics.

From an environmental standpoint, the stability and biodegradability of 4-cinnolinamine, 6-nitro- are critical considerations. Research indicates that under certain conditions, this compound can undergo enzymatic degradation by microbial communities. Understanding these degradation pathways is essential for assessing its environmental impact and ensuring sustainable practices in its production and application.

In conclusion, 4-cinnolinamine, 6-nitro-, CAS number 13493-74-8, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it a valuable tool in organic electronics, pharmacology, supramolecular chemistry, and environmental science. As research continues to uncover new insights into its structure-function relationships and potential uses, this compound is poised to play an increasingly important role in advancing technological and therapeutic innovations.

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Amadis Chemical Company Limited
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